molecular formula C18H13NS B8460166 2-(Dibenzo[b,d]thiophen-4-yl)aniline

2-(Dibenzo[b,d]thiophen-4-yl)aniline

Cat. No.: B8460166
M. Wt: 275.4 g/mol
InChI Key: AWGHPVPZPWXNBK-UHFFFAOYSA-N
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Description

2-(Dibenzo[b,d]thiophen-4-yl)aniline is an organic compound with the molecular formula C18H13NS and a molar mass of 275.37 g/mol . It is a solid at room temperature and has various applications in scientific research and industry.

Preparation Methods

Chemical Reactions Analysis

2-(Dibenzo[b,d]thiophen-4-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

2-(Dibenzo[b,d]thiophen-4-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dibenzo[b,d]thiophen-4-yl)aniline involves electrophilic aromatic substitution. In this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Comparison with Similar Compounds

2-(Dibenzo[b,d]thiophen-4-yl)aniline can be compared with other similar compounds such as:

  • Benzenamine, 2-(4-dibenzofuranyl)
  • Benzenamine, 2-(4-dibenzoselenyl)
  • Benzenamine, 2-(4-dibenzotelluryl)

These compounds share similar structures but differ in the heteroatoms present, which can influence their chemical properties and applications .

Properties

Molecular Formula

C18H13NS

Molecular Weight

275.4 g/mol

IUPAC Name

2-dibenzothiophen-4-ylaniline

InChI

InChI=1S/C18H13NS/c19-16-10-3-1-6-12(16)14-8-5-9-15-13-7-2-4-11-17(13)20-18(14)15/h1-11H,19H2

InChI Key

AWGHPVPZPWXNBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC3=C2SC4=CC=CC=C34)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 300 ml round-bottom flask equipped with reflux condenser and magnetic stirrer was charged with 2-bromoaniline (8.00 g, 46.5 mmol), 4-dibenzothiopheneboronic acid (10.5 g, 46.5 mmol), potassium carbonate (20 g, saturated solution in water), tetrakis(triphe-nylphoshine)palladium (0) (500 mg) and 100 ml of toluene. The reaction mixture was refluxed overnight under nitrogen atmosphere, filtered through silica plug and evaporated. Product was purified by column chromatography on silica gel, eluent hexane/ethyl acetate 4/1 mixture, providing 2-(dibenzo[b,d]thiophen-4-yl)aniline (10.1 g) as yellow oil.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphe-nylphoshine)palladium (0)
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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